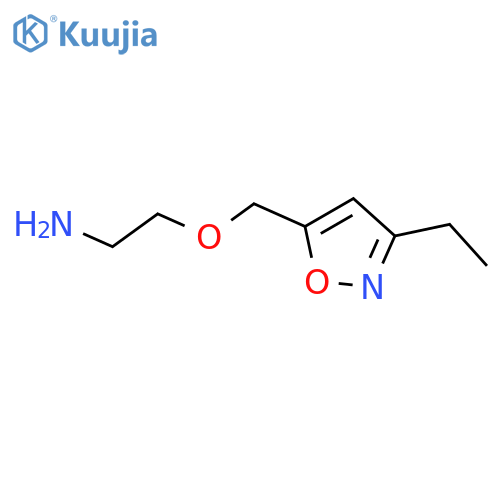

Cas no 1050880-52-8 (2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine)

1050880-52-8 structure

商品名:2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine

CAS番号:1050880-52-8

MF:C8H14N2O2

メガワット:170.208961963654

MDL:MFCD10001578

CID:5176300

PubChem ID:25248703

2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethan-1-amine

- 2-[(3-ethylisoxazol-5-yl)methoxy]ethylamine

- {2-[(3-ethylisoxazol-5-yl)methoxy]ethyl}amine

- 2-((3-Ethylisoxazol-5-yl)methoxy)ethan-1-amine

- 2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethanamine

- starbld0042181

- STK353415

- 2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine

-

- MDL: MFCD10001578

- インチ: 1S/C8H14N2O2/c1-2-7-5-8(12-10-7)6-11-4-3-9/h5H,2-4,6,9H2,1H3

- InChIKey: OSPBGABDCSMFIV-UHFFFAOYSA-N

- ほほえんだ: O(CCN)CC1=CC(CC)=NO1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 122

- トポロジー分子極性表面積: 61.3

- 疎水性パラメータ計算基準値(XlogP): -0.1

2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-232022-2.5g |

2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethan-1-amine |

1050880-52-8 | 95% | 2.5g |

$1632.0 | 2024-06-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01014767-1g |

2-[(3-Ethyl-1,2-oxazol-5-yl)methoxy]ethan-1-amine |

1050880-52-8 | 95% | 1g |

¥4109.0 | 2023-04-06 | |

| Enamine | EN300-232022-10g |

2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethan-1-amine |

1050880-52-8 | 10g |

$6254.0 | 2023-09-15 | ||

| Enamine | EN300-232022-0.1g |

2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethan-1-amine |

1050880-52-8 | 95% | 0.1g |

$689.0 | 2024-06-20 | |

| Enamine | EN300-232022-5.0g |

2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethan-1-amine |

1050880-52-8 | 95% | 5.0g |

$3212.0 | 2024-06-20 | |

| Enamine | EN300-232022-1g |

2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethan-1-amine |

1050880-52-8 | 1g |

$783.0 | 2023-09-15 | ||

| Enamine | EN300-232022-5g |

2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethan-1-amine |

1050880-52-8 | 5g |

$3212.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367474-100mg |

2-((3-Ethylisoxazol-5-yl)methoxy)ethan-1-amine |

1050880-52-8 | 95% | 100mg |

¥14877.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367474-50mg |

2-((3-Ethylisoxazol-5-yl)methoxy)ethan-1-amine |

1050880-52-8 | 95% | 50mg |

¥14212.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367474-1g |

2-((3-Ethylisoxazol-5-yl)methoxy)ethan-1-amine |

1050880-52-8 | 95% | 1g |

¥19726.00 | 2024-08-09 |

2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

1050880-52-8 (2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine) 関連製品

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬